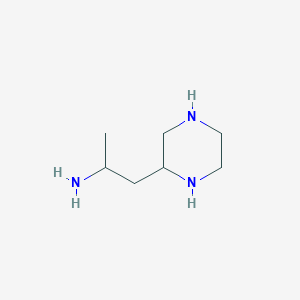

1-(Piperazin-2-yl)propan-2-amine

Descripción general

Descripción

1-(Piperazin-2-yl)propan-2-amine is a useful research compound. Its molecular formula is C7H17N3 and its molecular weight is 143.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

In the context of pharmacology, piperazine derivatives are often found in psychiatric medications, where they can act as antagonists at the Dopamine D2 receptor and the Serotonin 5HT2A, 5HT2C, and 5HT1A receptors. They may also inhibit the reuptake of Serotonin and Norepinephrine .

The pharmacokinetics of piperazine derivatives would generally involve absorption from the gastrointestinal tract, distribution throughout the body (often crossing the blood-brain barrier), metabolism in the liver, and excretion in the urine. The specific adme properties can vary widely depending on the specific compound and its chemical structure .

The result of the action of piperazine derivatives can include changes in mood, perception, and behavior, which is why they are often used in the treatment of psychiatric conditions. They can also have side effects, including dry mouth, dizziness, and sedation .

The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary. Factors such as pH, temperature, and the presence of other substances can affect a drug’s stability and efficacy. For example, extreme pH or temperature can cause a drug to degrade, while the presence of certain foods or drugs can affect the absorption of the drug .

Actividad Biológica

1-(Piperazin-2-yl)propan-2-amine, also known as N-(2-aminoethyl)piperazine, is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 143.24 g/mol. The compound features a piperazine ring, which is known for its ability to interact with various biological targets due to its unique structural characteristics.

1. Antiseizure Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant antiseizure properties. For instance, a study on alaninamide derivatives indicated that modifications in the piperazine moiety can enhance antiseizure activity. Compounds with electron-withdrawing groups at specific positions on the phenylpiperazine ring showed the highest efficacy in models of focal seizures .

| Compound | Position | Activity Level |

|---|---|---|

| 22 | 3-Cl | High |

| 26 | 3-CF₃ | High |

| 28 | 3-OCF₃ | High |

| 30 | 3-SCF₃ | High |

2. Radioprotective Effects

A series of substituted piperazines were investigated for their potential as radioprotective agents. One compound exhibited protective effects against radiation-induced apoptosis in human cells and improved survival rates in mice subjected to whole-body irradiation .

3. Antibacterial Activity

This compound derivatives have shown promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies revealed that certain synthetic compounds inhibited bacterial growth at low micromolar concentrations .

The biological activities of this compound can be attributed to its interactions with various biological targets:

- BACE1 Inhibition : Some derivatives have been identified as β-secretase (BACE1) inhibitors, which are crucial for the treatment of Alzheimer's disease. Molecular docking studies suggest that these compounds establish favorable interactions within the active site of BACE1, potentially leading to reduced amyloid-beta production .

- CNS Activity : Compounds containing the piperazine structure are often evaluated for their central nervous system (CNS) activity, with some showing promise as GlyT1 inhibitors, which may be beneficial for treating mood disorders .

Case Studies

Case Study 1: Antiseizure Compounds

A study synthesized multiple piperazine derivatives and evaluated their antiseizure activity using the maximal electroshock (MES) test. The most potent compounds demonstrated significant protection against seizures, suggesting their potential utility in clinical settings .

Case Study 2: Radioprotection

In an experimental model assessing radioprotective agents, one derivative was shown to significantly enhance cell survival post-radiation exposure. This finding underscores the therapeutic potential of piperazine derivatives in mitigating radiation damage .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Piperazin-2-yl)propan-2-amine is primarily investigated for its therapeutic potential in treating various neurological disorders. Its structural properties allow it to interact with neurotransmitter systems, making it a candidate for drug development.

Case Study: Neurotransmitter Modulation

Research has shown that derivatives of piperazine compounds can modulate serotonin and dopamine receptors. For instance, studies have demonstrated that modifications to the piperazine structure can enhance binding affinity to these receptors, potentially leading to new treatments for conditions like depression and anxiety .

Radioprotection

Recent studies have explored the use of piperazine derivatives as radioprotective agents. The compound has been tested for its ability to protect cells from radiation-induced damage.

Case Study: Radioprotective Effects

A study published in PMC investigated a series of piperazine derivatives, including those similar to this compound. Some compounds exhibited significant protection against radiation-induced apoptosis in vitro, suggesting potential applications in radiotherapy .

Industrial Applications

In addition to medicinal uses, this compound serves as a building block in organic synthesis. It is utilized in the production of specialty chemicals and pharmaceutical intermediates.

Table: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing complex organic molecules. |

| Pharmaceutical Intermediates | Acts as a key intermediate in the synthesis of various drugs. |

| Specialty Chemicals | Employed in the manufacture of agrochemicals and other specialty products. |

Biological Research

The compound is also utilized in biological research, particularly in studying enzyme interactions and receptor binding assays.

Case Study: Enzyme Interaction Studies

Research indicates that this compound can interact with specific enzymes, influencing their activity and providing insight into metabolic pathways relevant to drug metabolism .

Análisis De Reacciones Químicas

Acylation Reactions

The secondary amines in the piperazine ring and the primary amine in the propan-2-amine group can react with acylating agents (e.g., acetyl chloride, acetic anhydride) to form amides.

Alkylation Reactions

Alkylation introduces alkyl groups via reactions with alkyl halides or epoxides.

Oxidation Reactions

The primary amine group can oxidize to nitro or nitroso compounds, while the piperazine ring may form N-oxides.

Reductive Reactions

Catalytic hydrogenation or borohydride reduction modifies unsaturated bonds or imine intermediates.

Salt Formation

The compound forms stable salts with inorganic acids, enhancing solubility for pharmaceutical applications.

| Acid | Conditions | Product | Key Findings |

|---|---|---|---|

| HCl (gas) | Diethyl ether, 0°C | Dihydrochloride salt | High crystallinity improves purification. |

| H₂SO₄ | Ethanol, room temperature | Sulfate salt | Hygroscopic nature necessitates anhydrous storage. |

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals, forming complexes with catalytic or medicinal relevance.

Nucleophilic Substitution

The primary amine participates in nucleophilic displacement reactions.

| Reagent | Conditions | Product | Key Findings |

|---|---|---|---|

| 2-Chloroacetamide | DMF, 80°C | Substituted acetamide | Competing piperazine ring reactions observed at higher temperatures. |

| Tosyl chloride | Pyridine, 0°C | Tosyl-protected amine | Protection enhances selectivity in multi-step syntheses. |

Key Insights from Research

-

Steric Effects : The piperazine ring’s rigidity influences reaction rates, with primary amine reactions often dominating.

-

pH Sensitivity : Reactions involving the piperazine nitrogen require controlled pH to avoid side products (e.g., azo compounds) .

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Propiedades

IUPAC Name |

1-piperazin-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3/c1-6(8)4-7-5-9-2-3-10-7/h6-7,9-10H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQCZTUHOYNSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CNCCN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.